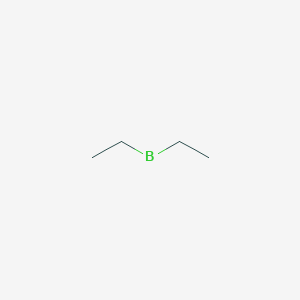

Diethylboron

Description

Properties

CAS No. |

5518-25-2 |

|---|---|

Molecular Formula |

C4H10B |

Molecular Weight |

68.94 g/mol |

InChI |

InChI=1S/C4H10B/c1-3-5-4-2/h3-4H2,1-2H3 |

InChI Key |

AOBOMOUUYYHMOX-UHFFFAOYSA-N |

Canonical SMILES |

[B](CC)CC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of CID 9812746 involves several steps, each requiring specific reaction conditions. The synthetic route typically begins with the preparation of the core structure, followed by the introduction of functional groups through various chemical reactions. Common reagents used in these reactions include strong acids, bases, and oxidizing agents. The reaction conditions often involve controlled temperatures and pressures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods: In an industrial setting, the production of CID 9812746 is scaled up using optimized synthetic routes. These methods often involve continuous flow reactors and automated systems to maintain consistent reaction conditions. The use of advanced purification techniques, such as chromatography and crystallization, ensures that the final product meets the required specifications for commercial use.

Chemical Reactions Analysis

Formation of Enol Borinates

Diethylboron chloride reacts with ketones in the presence of tertiary amines (e.g., triethylamine, Et₃N) to generate enol borinates. The mechanism involves deprotonation of the ketone by the amine, followed by coordination of the boron reagent to the oxygen of the enolate. The stereochemistry of the enolate depends on the steric bulk of the boron reagent and the amine .

Key Steps :

-

Deprotonation : Ketone is deprotonated by the amine to form an enolate.

-

Boron Coordination : The enolate oxygen binds to the boron center, forming a cyclic intermediate.

-

Stereochemical Outcome : The configuration of the enolate ([E] or [Z]) is determined by steric interactions .

Aldol Reactions

Enol borinates derived from this compound reagents undergo aldol reactions with aldehydes. The stereochemical outcome depends on the enolate geometry:

| Reagent | Amine | Enolate Geometry | Aldol Product Selectivity |

|---|---|---|---|

| Et₂BCl | Et₃N | [Z] | Syn-aldol |

| Et₂BCl | i-Pr₂EtN | [E] | Anti-aldol |

| Et₂BOTf | Any amine | [Z] | Syn-aldol |

Example : this compound chloride with i-Pr₂EtN produces >99% [E]-enolate from propiophenone, leading to anti-aldol adducts .

Factors Influencing [E]/[Z] Ratios

-

Boron Reagent :

-

Amine Steric Bulk :

-

Boron Steric Bulk :

Et₂BCl vs. Et₂BOTf

| Property | Et₂BCl | Et₂BOTf |

|---|---|---|

| Stability | High (stable under inert conditions) | Highly reactive, requires low temperatures |

| Enolate Geometry | Dependent on amine and steric effects | Always [Z]-enolate |

| Leaving Group | Chloride (Cl⁻) | Triflate (OTf⁻) |

| Stereochemical Control | Achievable with amine variation | Limited to syn-aldol |

Key Insight : this compound chloride provides greater flexibility in controlling enolate geometry, enabling both syn- and anti-aldol selectivities .

Quantitative Reaction Data

Scientific Research Applications

CID 9812746 has a wide range of applications in scientific research. In chemistry, it is used as a reagent in various synthetic reactions to produce complex molecules. In biology, it serves as a probe to study cellular processes and molecular interactions. In medicine, CID 9812746 is investigated for its potential therapeutic effects, particularly in the treatment of certain diseases. In industry, it is utilized in the production of advanced materials and chemicals.

Mechanism of Action

The mechanism of action of CID 9812746 involves its interaction with specific molecular targets within cells. These interactions can modulate various biochemical pathways, leading to changes in cellular function. The compound may bind to enzymes, receptors, or other proteins, thereby influencing their activity and downstream signaling pathways.

Comparison with Similar Compounds

Aldol Reactions

Diethylboron enolates exhibit moderate stereoselectivity (dr = 3:1) in aldol reactions, as seen in the synthesis of Theopederin D. This contrasts with bulkier enolates (e.g., those derived from tert-butyl ethers), which achieve higher selectivity due to enhanced 1,5-stereoinduction . Titanium enolates, in contrast, can adopt chelated transition states for improved enantioselectivity .

Hydrolysis and Stability

Trialkylboranes (e.g., triethylborane) are highly stable toward water and alcohols, requiring temperatures >200°C for partial hydrolysis. However, this compound derivatives react more readily with carboxylic acids under mild conditions to form this compound acetate and ethane .

Thermal Stability and Dynamic Behavior

This compound-based fluxional compounds, such as 1-indenyl(diethyl)borane, undergo rapid borotropic rearrangements even at low temperatures. In contrast, pentamethylcyclopentadienylboranes (CpBR₂) are thermally stable due to hindered [1,5]-H shifts . Cyclopentadienylboranes (e.g., CpBEt₂) exhibit averaged NMR spectra at −105°C, whereas CpB(NMe₂)₂ remains static until 40°C .

Data Tables

Table 1: Physical and Chemical Properties

Table 2: Stereoselectivity in Aldol Reactions

Key Research Findings

This compound in Catalysis : Diethyl(3-pyridyl)borane’s stability and efficiency in cross-coupling reactions make it industrially viable, outperforming traditional catalysts like Pd(PPh₃)₄ .

Limitations in Stereoselectivity: The modest selectivity of this compound enolates underscores the need for bulkier auxiliaries or alternative metals (e.g., titanium) in asymmetric synthesis .

Fluxional Behavior : Rapid borotropic shifts in this compound-indenyl systems contrast with the rigidity of Cp* derivatives, impacting their NMR characterization and synthetic utility .

Q & A

Q. What criteria should guide the selection of control experiments in this compound reactivity studies?

- Methodological Answer : Controls must account for catalyst leaching, solvent effects, and background reactions. Use "no-catalyst" and "no-substrate" setups to isolate contributions. Internal standards (e.g., deuterated analogs) normalize instrumental variability. Peer review of experimental design preempts oversight .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.